molecular formula C6H12N4O2 B1239604 (Z)-N,N,N',N'-tetramethyldiazene-1,2-dicarboxamide

(Z)-N,N,N',N'-tetramethyldiazene-1,2-dicarboxamide

Cat. No. B1239604
M. Wt: 172.19 g/mol
InChI Key: VLSDXINSOMDCBK-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1,1'-azobis(N,N-dimethylformamide) is a 1,1'-azobis(N,N-dimethylformamide).

Scientific Research Applications

Multifunctional Metal-Organic Frameworks

(Z)-N,N,N',N'-tetramethyldiazene-1,2-dicarboxamide is used in the fabrication of moisture-stable metal-organic frameworks (MOFs). One such framework shows high CO2/N2 and CO2/CH4 sorption selectivity, making it highly efficient for selective CO2 separation. Additionally, its solvent-responsive luminescent properties enable it to be used as a fluorescent sensor for detecting trace amounts of nitrobenzene in both solvent and vapor systems (Chen et al., 2016).

Synthesis of Geometrically Defined Enamides

The compound is involved in the synthesis of geometrically defined enamides, which are crucial pharmacophores in various natural products. A method for catalytic isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with excellent geometric control has been developed. This synthesis plays a significant role in the creation of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes (Trost et al., 2017).

Coordination Polymer and Luminescence Properties

The compound is utilized in the synthesis of coordination polymers with Zn2+ or Cd2+ ions. These polymers exhibit interesting structural and luminescent properties, which are beneficial in the construction of supramolecular coordination networks (Tzeng et al., 2006).

Fluorescence and Catalytic Activity in Zn(II) Complexes

Zn(II) complexes of related compounds demonstrate intense fluorescence bands and act as efficient catalysts in various transesterification reactions. These properties are significant in developing new materials for sensing and catalysis applications (Rehman et al., 2019).

Anticancer Research

In cancer research, certain tetrazine derivatives related to this compound have shown potential as anticancer drugs, particularly in treating acute myeloid leukemia. These compounds inhibit cell proliferation and induce apoptosis in leukemia cells (Liu et al., 2017).

Atomic Layer Deposition of ZrO2 Films

Novel zirconium precursors synthesized using similar compounds are utilized in atomic layer deposition of ZrO2 films, which are significant in DRAM applications due to their high permittivity and low carbon incorporation (Chen et al., 2008).

properties

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

(3Z)-3-(dimethylcarbamoylimino)-1,1-dimethylurea

InChI

InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7-

InChI Key

VLSDXINSOMDCBK-FPLPWBNLSA-N

Isomeric SMILES

CN(C)C(=O)/N=N\C(=O)N(C)C

SMILES

CN(C)C(=O)N=NC(=O)N(C)C

Canonical SMILES

CN(C)C(=O)N=NC(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-N,N,N',N'-tetramethyldiazene-1,2-dicarboxamide

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